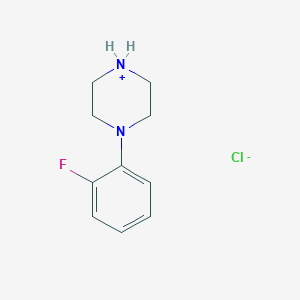

1-(2-Fluorophenyl)piperazine Hydrochloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

1-(2-fluorophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2.ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQOFQHGEFLRRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80998153 | |

| Record name | 1-(2-Fluorophenyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76835-09-1, 1011-16-1 | |

| Record name | 1-(2-Fluorophenyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Fluorophenyl)piperazine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 76835-09-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Fluorophenyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 1-(2-fluorophenyl)piperazine hydrochloride, a key intermediate in the development of various neurologically active compounds.[1] The guide details two prominent synthesis routes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. Each section includes detailed experimental protocols, tabulated quantitative data, and process visualizations to facilitate understanding and replication.

Overview of Synthetic Pathways

This compound can be synthesized through several methods. The most common and industrially scalable routes involve the formation of the aryl-nitrogen bond between a 2-fluorophenyl moiety and the piperazine ring. This guide will focus on two such pathways:

-

Pathway 1: Nucleophilic Aromatic Substitution (SNAr) : This classic method involves the reaction of an activated aryl halide, such as 1-fluoro-2-nitrobenzene, with piperazine. The strong electron-withdrawing nitro group activates the ortho-positioned fluorine atom for nucleophilic displacement by the secondary amine of piperazine.

-

Pathway 2: Buchwald-Hartwig Amination : This modern palladium-catalyzed cross-coupling reaction offers a versatile and efficient alternative for forming the C-N bond between an aryl halide (e.g., 1-bromo-2-fluorobenzene) and piperazine.[2]

The final step in both pathways is the conversion of the resulting free base, 1-(2-fluorophenyl)piperazine, into its hydrochloride salt to improve stability and handling.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

This pathway proceeds in two key stages: the SNAr reaction to form an intermediate, followed by the removal of the activating group. However, a more direct approach involves the reaction of 1,2-difluorobenzene or 2-fluoronitrobenzene with piperazine. The latter is presented here due to the significant activation provided by the nitro group, which facilitates the substitution.

Step 1: Synthesis of 1-(2-Fluorophenyl)-4-nitropiperazine (SNAr Reaction)

The initial step involves the reaction of 1-fluoro-2-nitrobenzene with an excess of piperazine. Piperazine acts as both the nucleophile and the base to neutralize the hydrofluoric acid byproduct.

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperazine (4.0 equivalents) and a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Heat the mixture to a gentle reflux (approximately 80-100 °C).

-

Slowly add 1-fluoro-2-nitrobenzene (1.0 equivalent) to the refluxing mixture over 30 minutes.

-

Continue to heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude 1-(2-fluorophenyl)piperazine by vacuum distillation or column chromatography on silica gel.

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 1-Fluoro-2-nitrobenzene | 1.0 eq | Starting material. |

| Piperazine | 4.0 eq | Acts as nucleophile and base. |

| Solvent | Ethanol or DMF | Reaction medium. |

| Temperature | 80-100 °C | Reflux conditions. |

| Reaction Time | 4-6 hours | Monitor for completion. |

| Expected Yield | 70-85% | Based on analogous reactions. |

| Purity | >95% | After purification. |

Visualization of SNAr Pathway

Caption: SNAr synthesis of 1-(2-Fluorophenyl)piperazine.

Pathway 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful and often higher-yielding alternative for the synthesis of N-aryl piperazines. This palladium-catalyzed reaction couples an aryl halide with an amine.

Synthesis of 1-(2-Fluorophenyl)piperazine

This reaction involves the coupling of 1-bromo-2-fluorobenzene with piperazine using a palladium catalyst and a phosphine ligand.

-

To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., BINAP, 1-5 mol%), and the base (e.g., sodium tert-butoxide or cesium carbonate, 1.4-2.0 equivalents).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous piperazine (1.2 equivalents) and 1-bromo-2-fluorobenzene (1.0 equivalent) to the flask.

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-24 hours.

-

Once complete, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 1-(2-fluorophenyl)piperazine by vacuum distillation or column chromatography.

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 1-Bromo-2-fluorobenzene | 1.0 eq | Starting aryl halide. |

| Piperazine | 1.2 eq | Amine coupling partner. |

| Palladium Catalyst (e.g., Pd(OAc)₂) | 1-5 mol% | Catalyst for C-N bond formation. |

| Phosphine Ligand (e.g., BINAP) | 1-5 mol% | Stabilizes the catalyst. |

| Base (e.g., NaOtBu) | 1.4-2.0 eq | Required for the catalytic cycle. |

| Solvent | Toluene or Dioxane | Anhydrous and degassed. |

| Temperature | 80-110 °C | Reaction temperature. |

| Reaction Time | 8-24 hours | Monitor for completion. |

| Expected Yield | 80-95% | Generally high-yielding. |

| Purity | >97% | After purification. |

Visualization of Buchwald-Hartwig Pathway

Caption: Buchwald-Hartwig synthesis of 1-(2-Fluorophenyl)piperazine.

Final Step: Hydrochloride Salt Formation

To obtain the final product as a stable, crystalline solid, the free base of 1-(2-fluorophenyl)piperazine is converted to its hydrochloride salt.

Experimental Protocol:

-

Dissolve the purified 1-(2-fluorophenyl)piperazine (1.0 equivalent) in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride (1.0-1.1 equivalents) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

A white precipitate of this compound will form.

-

Continue stirring in the ice bath for 30 minutes after the addition is complete.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the product under vacuum to obtain this compound as a white to off-white crystalline solid.

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 1-(2-Fluorophenyl)piperazine | 1.0 eq | Free base. |

| Hydrogen Chloride | 1.0-1.1 eq | As a solution in an organic solvent. |

| Solvent | Diethyl ether or Isopropanol | Anhydrous. |

| Temperature | 0 °C to room temperature | Controlled precipitation. |

| Expected Yield | >95% | Typically a high-yielding step. |

| Purity | >98% | After washing and drying. |

Visualization of Salt Formation Workflow

References

physicochemical properties of 1-(2-Fluorophenyl)piperazine HCl

An In-depth Technical Guide on the Physicochemical Properties of 1-(2-Fluorophenyl)piperazine HCl

Introduction

1-(2-Fluorophenyl)piperazine and its hydrochloride salt are derivatives of piperazine, a class of compounds with significant interest in medicinal chemistry and drug development due to their prevalence in neurologically active agents.[1][2][3] 1-(2-Fluorophenyl)piperazine HCl is utilized as a psychoactive drug and as an intermediate in the synthesis of novel compounds.[3][4] This technical guide provides a comprehensive overview of the core , complete with experimental protocols and graphical representations of workflows and potential biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The physicochemical data for 1-(2-Fluorophenyl)piperazine and its hydrochloride salts have been compiled from various sources. It is important to note that properties can differ between the free base, the monohydrochloride, and the dihydrochloride forms of the compound.

| Property | Value | Form | Source |

| CAS Number | 1011-15-0 | Free Base | [2][5][6] |

| 1011-16-1 | Monohydrochloride | [7][8] | |

| 76835-09-1 | Dihydrochloride | [9] | |

| Molecular Formula | C₁₀H₁₃FN₂ | Free Base | [2][5][10] |

| C₁₀H₁₄ClFN₂ | Monohydrochloride | [8] | |

| C₁₀H₁₃FN₂ • 2HCl | Dihydrochloride | [9] | |

| Molecular Weight | 180.22 g/mol | Free Base | [2][5][10] |

| 216.68 g/mol | Monohydrochloride | [7][8] | |

| 253.1 g/mol | Dihydrochloride | [9] | |

| Appearance | Clear colorless to light yellow liquid | Free Base | [6] |

| White to off-white crystalline powder/solid | Monohydrochloride | [7][8] | |

| Melting Point | 187-189 °C | Monohydrochloride | [8] |

| 190 °C | Monohydrochloride | [7] | |

| 188.0 to 192.0 °C | Monohydrochloride | ||

| Boiling Point | 150 °C / 3 mmHg | Free Base | [5][11] |

| 283.8 °C at 760 mmHg | Not Specified | [8] | |

| Density | 1.141 g/mL at 25 °C | Free Base | [5][11] |

| Refractive Index | n20/D 1.556 | Free Base | [5][11] |

| Solubility | DMSO: 10 mg/mL | Dihydrochloride | [9] |

| Ethanol: 10 mg/mL | Dihydrochloride | [9] | |

| pKa (Predicted) | 8.78 ± 0.10 | Free Base | [6] |

| logP (Predicted) | 2.4311 | Not Specified | [8] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized protocols that serve as a foundation for laboratory investigation.

Melting Point Determination (Capillary Method)

The melting point is determined to gauge the purity of the compound. Pure crystalline substances exhibit a sharp melting point range.[12]

-

Apparatus: Mel-Temp apparatus or similar calibrated heating block, capillary tubes.[12][13]

-

Procedure:

-

A small amount of the dry, solid 1-(2-Fluorophenyl)piperazine HCl is finely ground and packed into a capillary tube to a height of 2-3 mm.[13][14]

-

The tube is placed in the heating block of the apparatus.[13][14]

-

For an unknown sample, a rapid heating ramp (10-20 °C/minute) is used to find an approximate melting range.[13]

-

A second, fresh sample is then heated slowly (1-2 °C/minute), starting from a temperature about 20 °C below the approximate melting point.[13][14]

-

The temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire solid mass turns to liquid (T2) are recorded. The melting range is reported as T1-T2.[12][14]

-

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent, a critical parameter for drug formulation and biological assays.[15]

-

Materials: 1-(2-Fluorophenyl)piperazine HCl solid, selected solvent (e.g., phosphate-buffered saline, pH 7.4), sealed glass vials, orbital shaker with temperature control, centrifuge, syringe filters (e.g., 0.22 µm), and a validated HPLC system.[15]

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed glass vial.[15]

-

The vial is placed on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) and agitated for 24-48 hours to ensure equilibrium is reached.[15]

-

After incubation, the suspension is centrifuged to separate the undissolved solid.[15]

-

A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any remaining particulate matter.[15]

-

The concentration of the dissolved compound in the filtrate is quantified using a validated HPLC method.[15]

-

Solubility is typically reported in units such as mg/mL or µM.[15]

-

pKa Determination (Potentiometric Titration)

The pKa, or ionization constant, is crucial for understanding a drug's behavior at different physiological pH values. Potentiometric titration is a common method for its determination.[16][17]

-

Apparatus: Calibrated pH meter, burette, stirrer, and titration vessel.

-

Procedure:

-

A solution of 1-(2-Fluorophenyl)piperazine HCl is prepared in a suitable solvent, often a co-solvent system like ethanol-water for compounds with limited aqueous solubility.[16][18]

-

The solution is placed in the titration vessel and stirred continuously.

-

A standardized solution of a strong base (e.g., NaOH) is added incrementally from the burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

logP Determination (RP-HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and efficient alternative to the traditional shake-flask method.[19]

-

Apparatus: RP-HPLC system with a suitable column (e.g., C18), UV detector.[20]

-

Procedure:

-

A standard curve is generated by injecting a series of reference compounds with known logP values into the RP-HPLC system to obtain their retention times.[19]

-

The logarithm of the capacity factor (k) for each reference compound is calculated from its retention time.

-

A calibration graph is plotted of the known logP values against the calculated log(k) values.[19]

-

A solution of 1-(2-Fluorophenyl)piperazine HCl is then injected into the same RP-HPLC system under identical conditions to determine its retention time.

-

The capacity factor for the test compound is calculated and its logP value is determined by interpolation from the standard curve.[19]

-

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining compound solubility using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

Putative Signaling Pathway

While the specific signaling pathway for 1-(2-Fluorophenyl)piperazine is not extensively documented, the closely related isomer, para-fluorophenylpiperazine (pFPP), is known to act as a serotonin (5-HT) receptor agonist.[21] The following diagram illustrates this putative mechanism of action, which may be relevant for the ortho-isomer.

Caption: Putative Signaling Pathway for 1-(2-Fluorophenyl)piperazine.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1-(2-Fluorophenyl)piperazine HCl | 1011-16-1 | FF40317 [biosynth.com]

- 5. 1-(2-Fluorophenyl)piperazine 97 1011-15-0 [sigmaaldrich.com]

- 6. Cas 1011-15-0,1-(2-Fluorophenyl)piperazine | lookchem [lookchem.com]

- 7. labproinc.com [labproinc.com]

- 8. 1-(2-氟苯基)哌嗪盐酸盐_cas号1011-16-1_1-(2-Fluorophenyl)piperazine hydrochloride_分子式_结构式_分子量|CAS标准品信息网 - CAS信息网 [cas-news.com]

- 9. caymanchem.com [caymanchem.com]

- 10. 1-(2-Fluorophenyl)piperazine | C10H13FN2 | CID 70529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-(2-Fluorophenyl)piperazine | 1011-15-0 [chemicalbook.com]

- 12. alnoor.edu.iq [alnoor.edu.iq]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 20. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 21. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Action of 1-(2-Fluorophenyl)piperazine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Fluorophenyl)piperazine hydrochloride (2-FPP) is a psychoactive compound belonging to the arylpiperazine class.[1] This technical guide provides a comprehensive overview of its mechanism of action, focusing on its molecular interactions and downstream signaling cascades. The primary mechanism of action for 2-FPP is centered on its high affinity and agonist activity at the serotonin 1A (5-HT1A) receptor, a key modulator of serotonergic neurotransmission involved in mood and anxiety.[2][3] This document details the pharmacodynamics of 2-FPP, presents available quantitative pharmacological data, outlines relevant experimental protocols, and provides visual representations of its primary signaling pathway and the workflows used to characterize it.

Introduction

1-(2-Fluorophenyl)piperazine, also known as oFPP or 2-FPP, is a synthetic derivative of piperazine.[4] Arylpiperazines are a well-established class of compounds in neuroscience research and drug development, known for their interactions with aminergic G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[5] 2-FPP serves as a valuable research tool for investigating the serotonergic system and is an intermediary compound in the synthesis of various neurologically active agents.[6] Understanding its precise mechanism of action is crucial for interpreting experimental results and for the rational design of novel therapeutics targeting the central nervous system.

Primary Mechanism of Action: 5-HT1A Receptor Agonism

The principal pharmacological action of 1-(2-Fluorophenyl)piperazine is its function as a potent agonist at the 5-HT1A receptor. The 5-HT1A receptor is a subtype of the serotonin receptor family and is widely distributed throughout the central nervous system, with high expression in the hippocampus, septum, amygdala, and cortical areas, as well as on serotonin neurons themselves in the raphe nuclei where they act as inhibitory autoreceptors.

Receptor Binding and Affinity

Downstream Signaling Pathway

As a G protein-coupled receptor, the 5-HT1A receptor initiates intracellular signaling cascades upon agonist binding.[2] 2-FPP, by activating the 5-HT1A receptor, triggers the following canonical pathway:

-

G-Protein Coupling: The 5-HT1A receptor is coupled to inhibitory G-proteins of the Gi/o family.

-

Adenylyl Cyclase Inhibition: Upon activation by 2-FPP, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

-

Modulation of Ion Channels: The Gβγ subunits, also released upon G-protein activation, can directly modulate the activity of ion channels, notably opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced excitability.

This primary signaling cascade results in a net inhibitory effect on neuronal activity.

Other Potential Receptor Interactions

Arylpiperazines are known to be somewhat promiscuous ligands, often showing affinity for other monoamine receptors. While the primary action of 2-FPP is at the 5-HT1A receptor, it is plausible that it also interacts with other serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2C, 5-HT3) and dopamine receptors (e.g., D2).[5][7][8] However, the affinity for these other receptors is generally lower than for the 5-HT1A site. Further comprehensive binding studies are required to fully elucidate the selectivity profile of 1-(2-Fluorophenyl)piperazine.

Quantitative Pharmacological Data

A comprehensive radioligand binding screen providing specific Ki and functional EC50 values for 1-(2-Fluorophenyl)piperazine HCl across a wide array of CNS targets was not identified in the surveyed literature. The table below presents representative binding affinities for other related arylpiperazine compounds to provide context for the expected pharmacological profile of this chemical class.

Table 1: Representative Binding Affinities (Ki, nM) of Structurally Related Arylpiperazines

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | α1-Adrenergic | D2 |

|---|---|---|---|---|---|

| 1-Phenylpiperazine | 130 | 280 | 190 | 120 | 1,100 |

| mCPP | 102 | 27 | 1.3 | 114 | 550 |

| TFMPP | 126 | 288 | 123 | 288 | 1,862 |

Note: Data is illustrative of the arylpiperazine class and not specific to 1-(2-Fluorophenyl)piperazine HCl. Data compiled from various public pharmacological databases.

Experimental Protocols

The characterization of the mechanism of action of compounds like 2-FPP relies on standardized in vitro pharmacological assays. Below are detailed methodologies for two key experiments used to determine receptor affinity and functional activity.

Radioligand Binding Assay (for Affinity - Ki)

This competitive binding assay measures the affinity of a test compound (2-FPP) for a specific receptor (e.g., 5-HT1A) by quantifying its ability to displace a known radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Cell lines (e.g., HEK293 or CHO) stably expressing the human 5-HT1A receptor are cultured and harvested.

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., BCA assay).

-

-

Assay Procedure:

-

The assay is conducted in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

-

A fixed concentration of a specific 5-HT1A radioligand (e.g., [3H]8-OH-DPAT).

-

Varying concentrations of the unlabeled test compound (1-(2-Fluorophenyl)piperazine).

-

The prepared cell membrane suspension.

-

-

Total Binding wells contain the radioligand and membranes but no competing compound.

-

Non-specific Binding wells contain the radioligand, membranes, and a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.

-

-

Incubation and Filtration:

-

The plate is incubated (e.g., for 60 minutes at room temperature) to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer.

-

-

Quantification and Analysis:

-

The filters are dried, and a scintillation cocktail is added to each well.

-

The radioactivity trapped on the filters is counted using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data is plotted as the percentage of specific binding versus the log concentration of the test compound. An IC50 (the concentration of the compound that inhibits 50% of specific binding) is determined.

-

The IC50 is converted to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay (for Functional Activity - EC50 & Emax)

This functional assay measures the activation of Gi/o proteins coupled to a receptor. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, which occurs upon agonist-induced receptor activation.

Methodology:

-

Membrane Preparation: Membranes are prepared as described in the radioligand binding assay protocol.

-

Assay Procedure:

-

To each well of a 96-well plate, the following are added:

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

GDP (e.g., 10 µM final concentration) to ensure G-proteins are in their inactive state.

-

Varying concentrations of the test agonist (1-(2-Fluorophenyl)piperazine).

-

The prepared cell membrane suspension.

-

-

The reaction is initiated by adding [35S]GTPγS (e.g., 0.1 nM final concentration).

-

-

Incubation and Termination:

-

The plate is incubated (e.g., for 60 minutes at 30°C) with gentle shaking.

-

The assay is terminated by rapid filtration, similar to the binding assay.

-

-

Quantification and Analysis:

-

Radioactivity on the filters is counted.

-

Data is plotted as [35S]GTPγS binding versus the log concentration of the agonist.

-

A dose-response curve is generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response), which indicate the potency and efficacy of the compound, respectively.

-

Conclusion

The primary mechanism of action of 1-(2-Fluorophenyl)piperazine HCl is its role as a potent agonist at the 5-HT1A serotonin receptor. This interaction initiates a Gi/o-protein-mediated signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels, ultimately resulting in reduced neuronal excitability. While it belongs to a class of compounds known to interact with other monoamine receptors, its selectivity profile requires further quantitative characterization. The experimental protocols detailed herein provide a robust framework for the continued investigation of 2-FPP and other novel arylpiperazine derivatives in the pursuit of new therapeutics for neurological and psychiatric disorders.

References

- 1. 1-(2-Fluorophenyl)piperazine HCl | 1011-16-1 | FF40317 [biosynth.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(2-Fluorophenyl)piperazine | C10H13FN2 | CID 70529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scbt.com [scbt.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1-(2-Fluorophenyl)piperazine (CAS 76835-09-1) - Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Fluorophenyl)piperazine, identified by CAS number 76835-09-1. The document details its chemical and physical properties, primary applications as a key synthetic intermediate in medicinal chemistry, and methodologies for its incorporation into novel therapeutic agents. A significant focus is placed on its use in the synthesis of derivatives with potential anticancer activity, specifically as inhibitors of the BCL2 signaling pathway. Detailed experimental protocols for the synthesis of such derivatives and their subsequent biological evaluation are provided.

Chemical and Physical Properties

1-(2-Fluorophenyl)piperazine is a synthetic organic compound belonging to the piperazine class. It is primarily available as a hydrochloride or dihydrochloride salt. Its core structure, featuring a fluorophenyl group attached to a piperazine ring, makes it a valuable scaffold for chemical modification in drug discovery programs.

Table 1: Physicochemical Properties of 1-(2-Fluorophenyl)piperazine and its Salts

| Property | Value | CAS Number | Notes |

| IUPAC Name | 1-(2-fluorophenyl)piperazine | 1011-15-0 (free base) | |

| N-(2-Fluorophenyl)piperazine hydrochloride | 76835-09-1 (HCl salt) | ||

| 1-(2-Fluorophenyl)piperazine dihydrochloride | 76835-09-1 (di-HCl salt) | Some suppliers list the same CAS for both mono and di-HCl salts. | |

| Synonyms | 2-FPP, o-FPP, ortho-FPP | [1] | |

| Molecular Formula | C₁₀H₁₃FN₂ (free base) | [2][3] | |

| C₁₀H₁₄ClFN₂ (HCl salt) | [4] | ||

| C₁₀H₁₅Cl₂FN₂ (di-HCl salt) | [5][6] | ||

| Molecular Weight | 180.22 g/mol (free base) | [2][3] | |

| 216.68 g/mol (HCl salt) | [7] | ||

| 253.14 g/mol (di-HCl salt) | [5][6][8] | ||

| Appearance | Clear colorless to light yellow liquid (free base) | ||

| Crystalline solid (hydrochloride salts) | [9][10] | ||

| Melting Point | 187-189 °C (hydrochloride salt) | [11] | |

| Boiling Point | 150 °C at 3 mmHg (free base) | ||

| Solubility | Soluble in DMSO and Ethanol (10 mg/ml for hydrochloride salt) | [1][9] |

Applications in Research and Drug Development

The primary utility of 1-(2-fluorophenyl)piperazine hydrochloride lies in its role as a versatile synthetic intermediate for creating diverse molecular entities with a range of pharmacological activities.[9] Its structural motif is a common feature in molecules targeting the central nervous system and in the development of novel anticancer agents.

Intermediate for Neurologically Active Compounds

The piperazine scaffold is integral to the structure of numerous antipsychotic and antidepressant medications.[9] 1-(2-Fluorophenyl)piperazine serves as a crucial building block in the synthesis of novel compounds for pharmacological evaluation in these areas.[2][3][9]

Precursor for Anticancer Agents

Recent research has focused on the incorporation of the 1-(2-fluorophenyl)piperazine moiety into novel compounds with potential antiproliferative and apoptotic activities. A notable example is the synthesis of sulfamethoxazole and 1-(2-fluorophenyl)piperazine derivatives that have been identified as potential inhibitors of the anti-apoptotic protein BCL2.

Experimental Protocols

This section provides detailed methodologies for the synthesis of derivatives of 1-(2-fluorophenyl)piperazine and their subsequent biological evaluation, drawing from recent studies on their anticancer properties.

Synthesis of Sulfamethoxazole and 1-(2-Fluorophenyl)piperazine Derivatives

This protocol outlines the general steps for synthesizing derivatives by reacting 1-(2-fluorophenyl)piperazine with various isocyanates, isothiocyanates, or sulfonamides.

Experimental Workflow: Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of 1-(2-fluorophenyl)piperazine derivatives.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(2-fluorophenyl)piperazine in a suitable organic solvent.

-

Reagent Addition: Add an equimolar amount of the desired isocyanate, isothiocyanate, or sulfonamide to the solution.

-

Reaction Conditions: Stir the reaction mixture at an appropriate temperature for a specified duration to ensure the completion of the reaction.

-

Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography with solvents like n-hexane and ethyl acetate.

-

Characterization: The structure and purity of the synthesized compounds are confirmed using Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Elemental Analysis (CHN).

Biological Evaluation Protocols

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of the synthesized compounds against cancer cell lines, such as MDA-MB-231.

Methodology:

-

Cell Seeding: Seed MDA-MB-231 cells into 96-well plates at a density of 5x10³ cells per well in 100 µl of complete DMEM and incubate for 24 hours.[6]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µl of a 5 mg/ml MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Remove the MTT solution and add 150 µl of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6] The percentage of cell viability is calculated relative to untreated control cells.

This assay determines the free radical scavenging activity of the synthesized compounds.

Methodology:

-

Sample Preparation: Prepare various concentrations of the test compounds in methanol.

-

Reaction Mixture: To 0.5 mL of each sample dilution, add 1 mL of a freshly prepared 20 mg/mL DPPH solution in methanol.[5]

-

Incubation: Shake the mixture and incubate in the dark at room temperature for 15-30 minutes.[5][11]

-

Absorbance Measurement: Measure the absorbance at 517 nm against a blank.[5]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.[11]

qRT-PCR is used to quantify the expression levels of target genes, such as the anti-apoptotic gene BCL2 and the pro-apoptotic gene Caspase-3 (Casp3), to elucidate the mechanism of action of the synthesized compounds.

Methodology:

-

Cell Treatment and RNA Extraction: Treat MDA-MB-231 cells with the test compounds. After the incubation period, harvest the cells and extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green PCR master mix, the synthesized cDNA, and specific primers for BCL2, Casp3, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Thermal Cycling: Perform the qRT-PCR in a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

-

Data Analysis: Analyze the results using the 2-ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the untreated controls.

Signaling Pathway

Derivatives of 1-(2-fluorophenyl)piperazine have been shown to induce apoptosis in cancer cells by modulating the expression of key proteins in the intrinsic apoptotic pathway.

Signaling Pathway: BCL2 Inhibition and Apoptosis Induction

References

- 1. marinebiology.pt [marinebiology.pt]

- 2. atcc.org [atcc.org]

- 3. scbt.com [scbt.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. bio-protocol.org [bio-protocol.org]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. dovepress.com [dovepress.com]

- 11. Free radical scavenging activity [protocols.io]

An In-depth Technical Guide on the Solubility of 2-FPP Hydrochloride

This technical guide provides a detailed overview of the solubility of 2-FPP hydrochloride (2-Fluorophenmetrazine hydrochloride) in various solvents. The information is intended for researchers, scientists, and professionals in drug development who require an understanding of the compound's physicochemical properties for experimental design and formulation. Due to the limited publicly available quantitative solubility data for 2-FPP hydrochloride, this guide also includes general experimental protocols for solubility determination and information on related compounds to provide a broader context.

Quantitative Solubility Data

The available quantitative solubility data for 2-FPP hydrochloride and a related fluorinated phenmetrazine analog are summarized in the table below. It is important to note that specific solubility values in a wider range of solvents, particularly aqueous solutions at different pH values, are not extensively documented in the public domain.

| Compound | Solvent | Solubility | Source |

| 1-(2-Fluorophenyl)piperazine dihydrochloride (2-FPP) | DMSO | 10 mg/mL | Cayman Chemical[1] |

| Ethanol | 10 mg/mL | Cayman Chemical[1] | |

| 4-Fluorophenmetrazine HCl | Water, DMSO, Methanol | Soluble (quantitative data not provided) | SYNTHARISE CHEMICAL INC.[2] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in pre-formulation studies. The most common and reliable method for determining thermodynamic equilibrium solubility is the shake-flask method.[3][4][5] The following is a generalized protocol that can be adapted for determining the solubility of 2-FPP hydrochloride.

Objective: To determine the equilibrium solubility of 2-FPP hydrochloride in a specific solvent at a controlled temperature.

Materials:

-

2-FPP hydrochloride

-

Selected solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-FPP hydrochloride to a scintillation vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.[3]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).[6]

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[7] It is advisable to periodically take samples to confirm that the concentration has reached a plateau.[7]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to sediment.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.[4]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.[7]

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 2-FPP hydrochloride.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Analysis:

-

Calculate the solubility of 2-FPP hydrochloride in the selected solvent, typically expressed in mg/mL or mol/L, based on the concentration of the saturated solution and the dilution factor.

-

Factors Influencing Solubility:

-

pH: For ionizable compounds like hydrochloride salts, solubility is highly dependent on the pH of the aqueous solution.[5] The solubility of basic drugs generally increases as the pH decreases.[8]

-

Temperature: Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.[9]

-

Purity of Solute and Solvent: The presence of impurities can affect the measured solubility.[7]

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[3]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Caption: A flowchart of the shake-flask method for determining equilibrium solubility.

References

- 1. caymanchem.com [caymanchem.com]

- 2. syntharise.com [syntharise.com]

- 3. researchgate.net [researchgate.net]

- 4. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. solubility experimental methods.pptx [slideshare.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Metabolic Pathway of 1-(o-Fluorophenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted metabolic pathway of 1-(o-Fluorophenyl)piperazine (oFPP), a significant moiety in medicinal chemistry. Drawing upon metabolic data from structurally analogous arylpiperazine compounds, this document outlines the probable biotransformation routes, identifies the key cytochrome P450 (CYP450) enzymes involved, and presents detailed experimental protocols for in vitro analysis. All quantitative data are summarized for comparative assessment, and critical pathways and workflows are visualized using DOT language diagrams. This guide is intended to serve as a foundational resource for researchers engaged in the preclinical development and safety assessment of oFPP-containing drug candidates.

Introduction

1-(o-Fluorophenyl)piperazine (oFPP) is a key structural component in numerous centrally acting pharmaceutical agents. A thorough understanding of its metabolic fate is crucial for predicting its pharmacokinetic profile, assessing potential drug-drug interactions, and identifying any pharmacologically active or potentially toxic metabolites. While direct and comprehensive metabolic studies on oFPP are not extensively available in the public domain, a robust predictive analysis can be constructed based on the well-documented metabolism of other arylpiperazine derivatives.[1][2][3]

This guide synthesizes the existing knowledge on the metabolism of structurally related compounds to propose a putative metabolic pathway for oFPP. The primary metabolic transformations for arylpiperazines involve oxidation reactions catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes.[4]

Predicted Metabolic Pathway of 1-(o-Fluorophenyl)piperazine

The metabolism of oFPP is predicted to proceed through two primary pathways: aromatic hydroxylation and N-dealkylation, with subsequent secondary metabolism of the resulting products.

Phase I Metabolism:

-

Aromatic Hydroxylation: The fluorophenyl ring of oFPP is susceptible to hydroxylation, a common metabolic route for aromatic compounds catalyzed by CYP450 enzymes.[5][6] Given the electronic properties of the fluorine substituent, hydroxylation is likely to occur at positions para and ortho to the piperazine linkage. Studies on m-chlorophenylpiperazine (mCPP) have shown that CYP2D6 is primarily responsible for its para-hydroxylation.[7] Therefore, CYP2D6 is a strong candidate for catalyzing the hydroxylation of oFPP. The resulting hydroxylated metabolites can then be further conjugated in Phase II metabolism.

-

N-Dealkylation: Cleavage of the piperazine ring, a form of N-dealkylation, is another significant metabolic pathway for many arylpiperazine derivatives.[1][2][8] This process, often mediated by CYP3A4, would lead to the opening of the piperazine ring to form an ethylenediamine derivative.[1][8]

-

Defluorination: Although less common for metabolically stable aromatic fluorine substitutions, enzymatic defluorination is a possible minor metabolic pathway.[5][9]

Phase II Metabolism:

The hydroxylated metabolites formed in Phase I are expected to undergo conjugation reactions, primarily glucuronidation or sulfation, to increase their water solubility and facilitate their excretion from the body.[10]

Visualization of the Predicted Metabolic Pathway

Figure 1: Predicted metabolic pathway of 1-(o-Fluorophenyl)piperazine.

Quantitative Analysis of oFPP Metabolism

While specific quantitative data for oFPP metabolism is not available, the following table illustrates the type of data that would be generated from in vitro metabolism studies. These values are hypothetical and intended for illustrative purposes only.

| Metabolic Pathway | Enzyme | Parameter | Value | Unit |

| Aromatic Hydroxylation | CYP2D6 | Km | 5-20 | µM |

| Vmax | 100-500 | pmol/min/mg protein | ||

| N-Dealkylation | CYP3A4 | Km | 10-50 | µM |

| Vmax | 200-800 | pmol/min/mg protein |

Table 1: Illustrative Quantitative Data for oFPP Metabolism. Km (Michaelis constant) represents the substrate concentration at half-maximal velocity, and Vmax (maximum velocity) represents the maximum rate of reaction.

Experimental Protocols

The following protocols are generalized from standard practices for studying the in vitro metabolism of piperazine derivatives and can be adapted for oFPP.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the metabolites of oFPP and the CYP450 enzymes responsible for their formation.

Materials:

-

1-(o-Fluorophenyl)piperazine (oFPP)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Specific CYP450 chemical inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4)

-

Recombinant human CYP450 enzymes (optional, for confirmation)

-

Acetonitrile (ACN)

-

Internal standard (IS) for LC-MS/MS analysis

Procedure:

-

Incubation Preparation: In microcentrifuge tubes, prepare a reaction mixture containing phosphate buffer, HLM (e.g., 0.5 mg/mL protein), and oFPP at various concentrations (e.g., 1-100 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes. For inhibition studies, add the specific CYP450 inhibitor during this step.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes) with gentle shaking.

-

Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Sample Analysis: Transfer the supernatant to a new tube for LC-MS/MS analysis.

Analytical Method: LC-MS/MS

Objective: To separate, detect, and identify oFPP and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Orbitrap).

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan for metabolite discovery and product ion scan for structural elucidation. Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.

-

Precursor and Product Ions: Determined by direct infusion of oFPP and predicted metabolites (if standards are available). For unknown metabolites, precursor ions will be determined from the full scan data.

Data Analysis

-

Metabolite Identification: Process raw data using metabolite identification software. Putative metabolites are identified by their mass-to-charge ratio (m/z) and retention time compared to the parent compound. Structural elucidation is performed by analyzing the fragmentation patterns from the product ion scans.

-

Enzyme Phenotyping: The contribution of individual CYP450 enzymes is determined by comparing the rate of metabolite formation in the presence and absence of specific chemical inhibitors or by using recombinant enzymes.

Experimental Workflow Diagram

Figure 2: General experimental workflow for in vitro metabolism studies.

Conclusion

This technical guide presents a predictive metabolic pathway for 1-(o-Fluorophenyl)piperazine based on the known biotransformations of structurally related arylpiperazine compounds. The primary proposed metabolic routes are aromatic hydroxylation, likely mediated by CYP2D6, and N-dealkylation, likely mediated by CYP3A4. This guide also provides a detailed framework of experimental protocols for the in vitro investigation of oFPP metabolism using human liver microsomes and LC-MS/MS analysis. The information contained herein is intended to facilitate the preclinical development and safety assessment of drug candidates containing the oFPP moiety by providing a rational basis for metabolism and drug interaction studies. It is important to note that the proposed pathway and the specific enzymes involved require experimental verification.

References

- 1. N-Dealkylation of Arylpiperazine Derivatives: Disposition and Met...: Ingenta Connect [ingentaconnect.com]

- 2. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aromatic hydroxylation by cytochrome P450: model calculations of mechanism and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human CYP2D6 and metabolism of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 1-(2-Fluorophenyl)piperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of 1-(2-Fluorophenyl)piperazine (2-FPP), a phenylpiperazine derivative with psychoactive properties. Due to a paucity of direct toxicological studies on 2-FPP, this document synthesizes available data on 2-FPP, its isomers (3-FPP and 4-FPP), the parent compound piperazine, and related derivatives to construct a thorough toxicological assessment. This guide covers acute toxicity, metabolism, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity. Standard experimental methodologies for key toxicological assays are detailed, and potential mechanisms of toxicity are explored through an examination of its metabolic pathways and interactions with neurotransmitter systems. All quantitative data are presented in structured tables for clarity and comparative analysis.

Introduction

1-(2-Fluorophenyl)piperazine (2-FPP) is a synthetic compound belonging to the phenylpiperazine class of chemicals. Members of this class are known for their diverse pharmacological activities, primarily interacting with serotonergic and dopaminergic systems in the central nervous system. While some phenylpiperazines have been investigated for therapeutic applications, many, including 2-FPP, have appeared in the recreational drug market, raising concerns about their potential for toxicity and abuse. A comprehensive understanding of the toxicological profile of 2-FPP is therefore essential for researchers, clinicians, and regulatory bodies. This guide aims to provide a detailed technical overview of the known and inferred toxicological properties of 2-FPP.

Acute Toxicity

Quantitative data on the acute toxicity of 1-(2-Fluorophenyl)piperazine is limited. However, safety data sheets and toxicological databases provide GHS hazard classifications which suggest a potential for significant acute toxicity. The parent compound, 1-phenylpiperazine, has a reported oral LD50 in rats of 210 mg/kg, indicating a high level of acute toxicity.[1]

Table 1: GHS Hazard Classifications for Phenylpiperazines

| Compound | GHS Hazard Statement(s) | Hazard Class(es) |

| 1-(2-Fluorophenyl)piperazine | H301: Toxic if swallowedH302: Harmful if swallowedH312: Harmful in contact with skinH314: Causes severe skin burns and eye damageH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | Acute Tox. 3 (Oral)Acute Tox. 4 (Oral, Dermal, Inhalation)Skin Corr. 1BSkin Irrit. 2Eye Dam. 1/Eye Irrit. 2ASTOT SE 3 |

| 1-(4-Fluorophenyl)piperazine | H301: Toxic if swallowedH302: Harmful if swallowedH314: Causes severe skin burns and eye damageH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Acute Tox. 3 (Oral)Acute Tox. 4 (Oral)Skin Corr. 1BSkin Irrit. 2Eye Dam. 1/Eye Irrit. 2ASTOT SE 3[2] |

| Piperazine | H314: Causes severe skin burns and eye damageH317: May cause an allergic skin reactionH334: May cause allergy or asthma symptoms or breathing difficulties if inhaledH361fd: Suspected of damaging fertility. Suspected of damaging the unborn child. | Skin Corr. 1BSkin Sens. 1Resp. Sens. 1Repr. 2 |

Data compiled from various safety and toxicological databases.

Metabolism and Pharmacokinetics

The metabolism of phenylpiperazine derivatives is primarily mediated by the cytochrome P450 (CYP450) enzyme system in the liver.[3] Studies on various fluorophenylpiperazine isomers have demonstrated significant inhibitory effects on several key CYP450 isoenzymes.

Cytochrome P450 Inhibition

A study investigating the metabolic interactions of piperazine-based "party pill" drugs found that fluorophenylpiperazine (isomer not specified) exhibited significant inhibitory effects on CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9 isoenzymes.[4][5] This broad-spectrum inhibition suggests a high potential for drug-drug interactions when 2-FPP is co-administered with other substances metabolized by these enzymes.

Table 2: Summary of Phenylpiperazine Effects on CYP450 Isozymes

| Phenylpiperazine Derivative | Affected CYP450 Isozymes | Effect |

| Fluorophenylpiperazine | CYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9 | Inhibition[4][5] |

| Trifluoromethylphenylpiperazine (TFMPP) | CYP2D6, CYP1A2, CYP3A4 | Metabolism by and inhibition of[4] |

| Benzylpiperazine (BZP) | CYP2D6, CYP1A2, CYP3A4 | Metabolism by and inhibition of[4] |

Metabolic Pathways

The primary metabolic pathways for many piperazine derivatives involve N-dealkylation and hydroxylation, followed by potential glucuronidation or sulfation.[3] The metabolism of the piperazine-type phenothiazine neuroleptic perazine, for instance, involves 5-sulphoxidation and N-demethylation catalyzed by CYP1A2, CYP3A4, and CYP2C19.[6] It is plausible that 1-(2-Fluorophenyl)piperazine undergoes similar metabolic transformations.

Caption: Proposed metabolic pathway for 1-(2-Fluorophenyl)piperazine.

Genotoxicity

Direct genotoxicity data for 1-(2-Fluorophenyl)piperazine is scarce. However, a study on novel derivatives synthesized from 2-FPP found them to be non-mutagenic in the Ames test towards Salmonella typhimurium strains TA98 and TA100.[7] While this provides some indication, it is not a direct assessment of the parent compound.

The parent compound, piperazine, is generally not considered to be genotoxic itself. However, there is a significant concern regarding its potential to form N-nitroso compounds in vivo, which are known to be mutagenic and carcinogenic.

Table 3: Summary of Genotoxicity Data for Related Compounds

| Compound/Derivative | Assay | Results |

| 1-(2-Fluorophenyl)piperazine Derivatives | Ames Test (S. typhimurium TA98, TA100) | Negative[7] |

| Piperazine | Various in vitro and in vivo assays | Generally Negative |

| N-nitroso-piperazines | In vivo mutagenicity assays | Positive |

Carcinogenicity

There are no specific carcinogenicity studies available for 1-(2-Fluorophenyl)piperazine. The primary concern for carcinogenicity stems from the potential in vivo formation of N-nitroso derivatives from the piperazine moiety. Studies on N-mononitrosopiperazine and N,N'-dinitrosopiperazine have shown them to be carcinogenic in rodents.[8]

Reproductive and Developmental Toxicity

No specific studies on the reproductive and developmental toxicity of 1-(2-Fluorophenyl)piperazine have been identified. The parent compound, piperazine, is classified as "Suspected of damaging fertility or the unborn child" (H361fd). This classification is based on animal studies showing effects such as reduced fecundity.

Neurotoxicity

As a psychoactive substance, 1-(2-Fluorophenyl)piperazine is expected to have effects on the central nervous system.[9] The neurotoxic potential of piperazine derivatives is a significant concern, with reported effects including agitation, anxiety, and seizures.[3] The parent compound, piperazine, is a known neurotoxin.

The pharmacological activity of phenylpiperazines is largely attributed to their interaction with dopamine and serotonin receptors and transporters. Derivatives of 1-phenylpiperazine have been shown to have a high affinity for the dopamine transporter (DAT).[10] Docking studies have shown that arylpiperazines can interact with the D2 dopamine receptor.[11]

Caption: Potential interaction of 2-FPP with the dopaminergic system.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[5][8][10][12][13][14]

-

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test substance is incubated with the bacterial strains, and if it is a mutagen, it will cause a reverse mutation, restoring the gene responsible for histidine synthesis and allowing the bacteria to grow on a histidine-deficient medium.

-

Methodology:

-

Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Procedure (Plate Incorporation Method): The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

-

Caption: Workflow for the Ames Test (Plate Incorporation Method).

In Vitro Micronucleus Test (OECD 487)

This test detects genotoxic damage by identifying micronuclei in the cytoplasm of interphase cells.[9][15][16][17][18]

-

Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence indicates that the test substance may be a clastogen (breaks chromosomes) or an aneugen (interferes with chromosome segregation).

-

Methodology:

-

Cell Culture: Human lymphocytes or suitable cell lines (e.g., CHO, TK6) are cultured.

-

Exposure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.

-

Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

-

Scoring: The frequency of micronucleated cells in the binucleated cell population is determined by microscopic analysis.

-

In Vivo Micronucleus Test (OECD 474)

This assay assesses the genotoxic potential of a substance in a whole animal model.[11][19][20][21][22]

-

Principle: Similar to the in vitro test, this assay detects micronuclei in erythrocytes of treated animals, indicating chromosomal damage in erythroblasts in the bone marrow.

-

Methodology:

-

Animal Dosing: Typically, rodents are administered the test substance, usually via oral gavage or intraperitoneal injection, at multiple dose levels.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after dosing.

-

Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.

-

Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic examination.

-

Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of specific CYP450 enzymes.[1][7][23][24][25]

-

Principle: The assay measures the ability of a test compound to inhibit the metabolism of a known, isoform-specific probe substrate by human liver microsomes.

-

Methodology:

-

Incubation: Human liver microsomes are incubated with a specific probe substrate for a particular CYP450 isoform (e.g., phenacetin for CYP1A2) in the presence of various concentrations of the test compound.

-

Reaction Initiation and Termination: The reaction is initiated by adding NADPH and terminated after a specific time by adding a quenching solvent (e.g., acetonitrile).

-

Analysis: The formation of the metabolite of the probe substrate is quantified using LC-MS/MS.

-

IC50 Determination: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is calculated.

-

Caption: Workflow for a Cytochrome P450 Inhibition Assay.

Dopamine and Serotonin Transporter Binding Assays

These assays determine the affinity of a compound for the dopamine transporter (DAT) and serotonin transporter (SERT).[2][3][4][26][27][28][29][30][31][32]

-

Principle: A radiolabeled ligand with known high affinity for the transporter is incubated with a tissue preparation containing the transporter (e.g., striatal membranes for DAT). The ability of the test compound to displace the radioligand is measured, and its binding affinity (Ki) is determined.

-

Methodology:

-

Membrane Preparation: Brain tissue rich in the target transporter is homogenized and centrifuged to isolate the membrane fraction.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

-

Data Analysis: The IC50 value (concentration of test compound that displaces 50% of the radioligand) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

-

Conclusion

The available data, largely inferred from related compounds, suggests that 1-(2-Fluorophenyl)piperazine poses a significant toxicological risk. It is likely to exhibit moderate to high acute toxicity via oral, dermal, and inhalation routes. The potential for significant drug-drug interactions is high due to its inhibitory effects on multiple CYP450 enzymes. While direct evidence is lacking, the formation of carcinogenic N-nitroso metabolites from the piperazine ring is a major concern for long-term exposure. Furthermore, its psychoactive nature and the known neurotoxicity of the piperazine class warrant caution regarding its effects on the central nervous system. Further direct toxicological studies on 1-(2-Fluorophenyl)piperazine are imperative to fully characterize its safety profile and to inform risk assessment and regulatory decisions. This guide provides a framework for understanding the potential hazards of this compound based on the current state of knowledge.

References

- 1. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 2. file.elabscience.com [file.elabscience.com]

- 3. elkbiotech.com [elkbiotech.com]

- 4. benchchem.com [benchchem.com]

- 5. biosafe.fi [biosafe.fi]

- 6. Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. The bacterial reverse mutation test | RE-Place [re-place.be]

- 9. nucro-technics.com [nucro-technics.com]

- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 11. inotiv.com [inotiv.com]

- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 14. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. academic.oup.com [academic.oup.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. nucro-technics.com [nucro-technics.com]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 25. criver.com [criver.com]

- 26. reactionbiology.com [reactionbiology.com]

- 27. file.elabscience.com [file.elabscience.com]

- 28. resources.revvity.com [resources.revvity.com]

- 29. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 30. fn-test.com [fn-test.com]

- 31. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

The Pharmacokinetic Profile of 2-Fluorophenylpiperazine Hydrochloride: An In-Depth Technical Guide

Introduction

2-Fluorophenylpiperazine hydrochloride is a synthetic compound belonging to the arylpiperazine class. Compounds in this class are known to exhibit a range of pharmacological activities, primarily interacting with serotonergic and dopaminergic systems. Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of 2-FPP HCl is crucial for researchers, scientists, and drug development professionals to assess its potential therapeutic efficacy and safety. This technical guide synthesizes the available knowledge on related compounds to provide a foundational understanding of the likely pharmacokinetic characteristics of 2-FPP HCl.

Predicted and Comparative Pharmacokinetic Parameters

Due to the absence of specific in vivo studies on 2-FPP, this section presents pharmacokinetic data from its isomers and other relevant arylpiperazines to provide a comparative context.

Table 1: Summary of a Hypothetical Pharmacokinetic Profile for 2-Fluorophenylpiperazine (2-FPP) in a Rodent Model (Extrapolated)

| Parameter | Predicted Value | Remarks |

| Absorption | ||

| Bioavailability (Oral) | Moderate to High | Arylpiperazines generally exhibit good oral absorption. |

| Tmax (Oral) | 1 - 2 hours | Based on data from related piperazine derivatives. |

| Distribution | ||

| Volume of Distribution (Vd) | Moderate to High | Expected to distribute into tissues from the central compartment. |

| Protein Binding | Moderate | Likely to bind to plasma proteins. |

| Metabolism | ||

| Primary Site | Liver | Primarily metabolized by hepatic cytochrome P450 (CYP450) enzymes. |

| Key Enzymes | CYP2D6, CYP3A4 | Inferred from metabolism of other arylpiperazines. |

| Excretion | ||

| Primary Route | Renal | Excreted in urine as parent compound and metabolites. |

| Elimination Half-life (t½) | 6 - 10 hours | Estimated based on data for para-fluorophenylpiperazine (pFPP). |

| Clearance (CL) | Moderate | Dependent on hepatic metabolism and renal function. |

Table 2: Experimentally Determined Pharmacokinetic Parameters of Related Arylpiperazine Compounds in Humans

| Compound | Dose | Tmax (h) | t½ (h) | CL/F (L/h) | Bioavailability (%) | Reference |

| para-Fluorophenylpiperazine (pFPP) | - | - | 6 - 8 | - | - | [1] |

| meta-Chlorophenylpiperazine (mCPP) | 0.5 mg/kg (oral) | - | - | - | 14 - 108 | [2] |

| meta-Chlorophenylpiperazine (mCPP) | 0.1 mg/kg (IV) | - | - | 11 - 92 (mL/hr) | - | [2] |

| N-Benzylpiperazine (BZP) | 200 mg (oral) | 1.25 | 5.5 | 99 | - | [3] |

Experimental Protocols

This section outlines a general methodology for a comprehensive in vivo pharmacokinetic study of 2-FPP HCl in a rodent model, such as rats, based on standard practices in the field.

Animal Studies

A typical rodent pharmacokinetic study would involve the following steps:

-